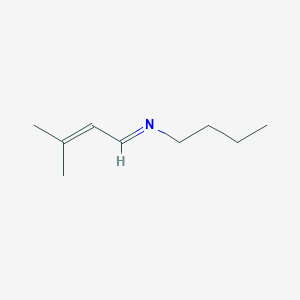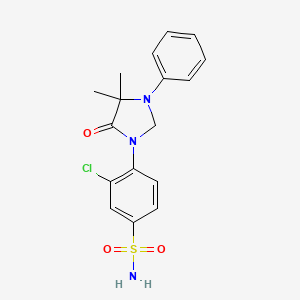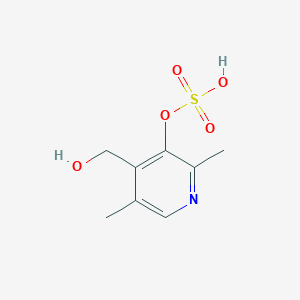
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is an organic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and sulfuric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxymethyl)-2-methylpyridine
- 2,5-Dimethylpyridine
- 4-Methylpyridine
Uniqueness
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66414-40-2 |
|---|---|
Molekularformel |
C8H11NO5S |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,5-dimethylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO5S/c1-5-3-9-6(2)8(7(5)4-10)14-15(11,12)13/h3,10H,4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
YRVNIWMQRNGNEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1CO)OS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


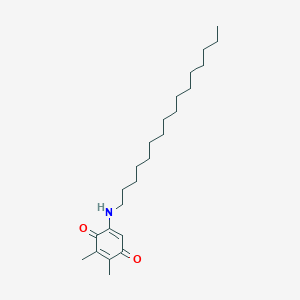
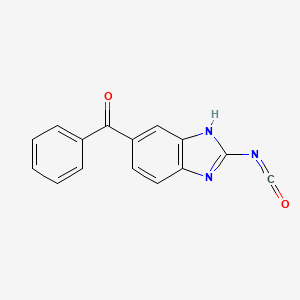
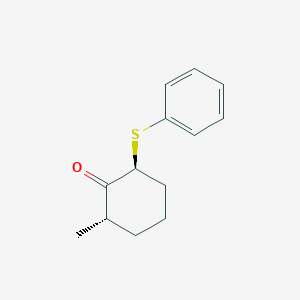
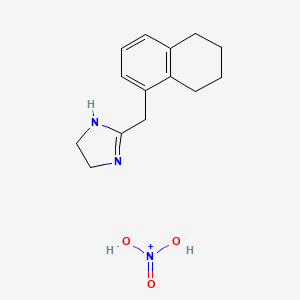
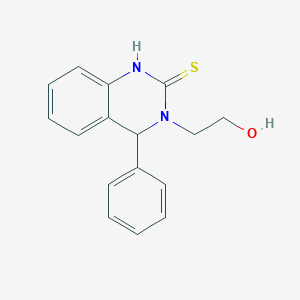
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
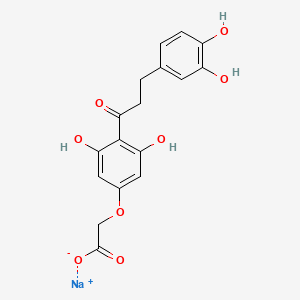
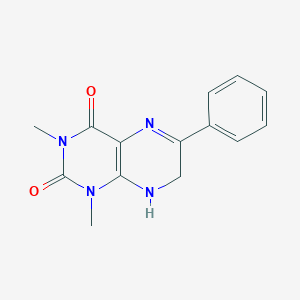
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
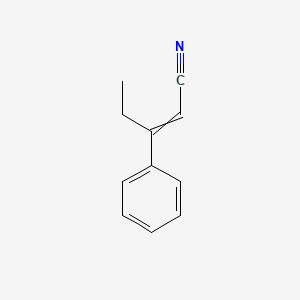
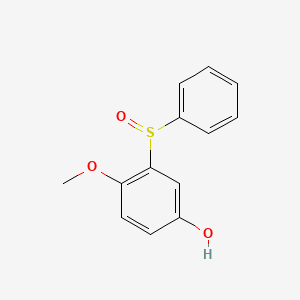
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
